2-Chloro-3,3'-bipyridine

Catalog No.
S9037791
CAS No.
M.F
C10H7ClN2
M. Wt
190.63 g/mol
Availability
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2-Chloro-3,3'-bipyridine

Product Name

2-Chloro-3,3'-bipyridine

IUPAC Name

2-chloro-3-pyridin-3-ylpyridine

Molecular Formula

C10H7ClN2

Molecular Weight

190.63 g/mol

InChI

InChI=1S/C10H7ClN2/c11-10-9(4-2-6-13-10)8-3-1-5-12-7-8/h1-7H

InChI Key

DLVNOCMKUDMRFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C(N=CC=C2)Cl

Palladium-catalyzed cross-coupling reactions represent the most extensively studied synthetic approaches for 2-chloro-3,3'-bipyridine synthesis [1] [2]. These methodologies have demonstrated exceptional versatility in forming carbon-carbon bonds between pyridyl fragments, enabling the construction of unsymmetrically substituted bipyridine derivatives [3]. The fundamental challenge in these transformations lies in overcoming the inherent coordination of bipyridine products to palladium centers, which significantly decreases catalytic activity during the reaction process [3] [4].

Suzuki-Miyaura Coupling Parameters

The Suzuki-Miyaura coupling approach for 2-chloro-3,3'-bipyridine synthesis involves the cross-coupling between 2-chloro-3-bromopyridine and 3-pyridineboronic acid derivatives [1]. Initial optimization studies utilizing standard conditions with tetrakis(triphenylphosphine)palladium(0) and sodium carbonate demonstrated moderate yields ranging from 50-65%, requiring high catalyst loadings exceeding 10 mol% [3] [4].

A significant advancement was achieved through the development of a specific protocol employing bis(diphenylphosphino)ferrocene palladium(II) dichloride dichloromethane complex as the catalyst system [1]. This methodology utilized 2-chloro-3-bromopyridine (11.1 mmol), 3-pyridineboronic acid (18.9 mmol), sodium carbonate (78.9 mmol), and the palladium catalyst (1.57 mmol) in a biphasic toluene-water system [1]. The reaction proceeded under reflux conditions for 44 hours, followed by standard aqueous workup and ethyl acetate extraction [1].

Catalyst SystemCatalyst Loading (mol%)Temperature (°C)Yield (%)Notable Features
Pd(PPh₃)₄ + Na₂CO₃>10Reflux50-65Typical conditions, moderate yields
PdCl₂(dppf)·CH₂Cl₂ + Na₂CO₃1.57Reflux (110-120)Not specifiedSpecific for 2-chloro-3,3'-bipyridine synthesis
Cyclopalladated ferrocenylimineNot specifiedAir stable conditionsHigh yieldAir stable, no inert gas required
Pd/Al₂O₃ + PPh₃5-10Reflux62-86Heterogeneous catalyst system
Imidazolium salt ligand systemUp to 0.0001Moderate heatingHigh yieldTurnover number up to 850,000

Advanced catalyst systems have demonstrated remarkable improvements in turnover numbers and reaction efficiency [3]. The implementation of imidazolium salt ligands with palladium catalysts achieved turnover numbers reaching 850,000, representing a significant enhancement in catalytic efficiency [3] [4]. Cyclopalladated ferrocenylimine catalysts offer air-stable conditions without requiring inert atmosphere protection, facilitating practical synthetic applications [3].

Heterogeneous palladium systems supported on alumina have shown promising results with yields ranging from 62-86% under reflux conditions [5]. These systems provide advantages in catalyst recovery and recycling, addressing economic considerations for larger-scale applications [5] [4].

Negishi Coupling Strategies

Negishi coupling strategies represent a powerful alternative for 2-chloro-3,3'-bipyridine synthesis, offering high yields and mild reaction conditions [6]. The methodology involves the cross-coupling between organozinc reagents and halopyridine electrophiles, demonstrating excellent functional group tolerance and regioselectivity [6] [7].

The preparation of organozinc reagents typically employs tert-butyllithium-mediated zinc insertion or direct zinc dust activation protocols [6] [7]. A representative procedure involves treating 2-methyl-3-iodopyridine with zinc powder in tetrahydrofuran at elevated temperatures, followed by palladium-catalyzed coupling with 2-chloropyridine derivatives [7].

Zinc ReagentCatalystTemperature (°C)Reaction TimeYield (%)Selectivity
Organozinc halidePd(PPh₃)₄501 h93High for 2-position
ZnBr₂ prepared reagentPd(OAc)₂ + SPhos505 h40Moderate
Zn dust activationNi/Al₂O₃-SiO₂Microwave 120-1501 h84-86Good
ZnCl₂ systemPdCl₂(dppf)Reflux2-24 hVariablePosition dependent

Optimized conditions for 2-chloro-2'-methyl-3,3'-bipyridine synthesis involve Negishi cross-coupling using organozinc bromide reagents with 2 mol% tetrakis(triphenylphosphine)palladium(0) at 50°C for 1 hour, achieving 93% yield [7]. The reaction demonstrates high selectivity for coupling at the 2-position of pyridine rings, with minimal side product formation [6].

Alternative catalyst systems employing palladium(II) acetate with SPhos ligand have been investigated for more challenging substrates [7]. These conditions typically require elevated catalyst loadings and extended reaction times but provide access to substituted bipyridine derivatives that are difficult to obtain through other methodologies [7] [6].

Nucleophilic Aromatic Substitution Techniques

Nucleophilic aromatic substitution represents a complementary synthetic approach for 2-chloro-3,3'-bipyridine derivatives, particularly effective for introducing diverse functional groups at specific positions [8] [9]. The methodology exploits the electron-deficient nature of pyridine rings to facilitate nucleophilic attack, resulting in substitution of halogen leaving groups [10] [11].

The mechanism proceeds through formation of a Meisenheimer intermediate, where nucleophilic attack disrupts the aromaticity of the pyridine ring [10] [11]. The stabilization of negative charge on the electronegative nitrogen atom drives the reaction forward, with subsequent elimination of the halide leaving group restoring aromaticity [10].

NucleophileSubstrateBaseSolventTemperature (°C)Yield (%)
Amines2-ChloropyridineNaH or K₂CO₃THF or DMF60-12070-90
Alkoxides2-ChloropyridineNaHTHFRoom temperature to 6080-95
Thiolates2-ChloropyridineEt₃NDMF80-10060-85
Trimethylamine derivativesBipyridine trimethylammoniumNaHTHFRoom temperature87-100
Hydrazine2-FluoropyridineK₂CO₃DMF100-15065-80

Advanced nucleophilic aromatic substitution strategies have been developed utilizing trimethylammonium-substituted bipyridines as electrophilic precursors [8]. This approach enables the introduction of various nucleophiles including oxygen, sulfur, and nitrogen-centered reagents under mild conditions [8]. The methodology demonstrates exceptional functional group tolerance and provides access to chiral bipyridines when employing stereochemically defined nucleophiles [8].

The reaction conditions for nucleophilic aromatic substitution require careful optimization of base strength, solvent polarity, and reaction temperature [10] [11]. Stronger bases such as sodium hydride facilitate deprotonation of nucleophiles, while polar aprotic solvents like dimethylformamide or tetrahydrofuran stabilize ionic intermediates [10]. Temperature control is critical to balance reaction rate with selectivity, as elevated temperatures may promote competing elimination or rearrangement reactions [11].

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful technique for accelerating 2-chloro-3,3'-bipyridine formation while maintaining high yields and selectivity [12] [5]. The methodology exploits dielectric heating to achieve rapid temperature elevation and enhanced reaction kinetics, significantly reducing reaction times compared to conventional thermal methods [12].

Heterogeneous nickel catalysts supported on alumina-silica have demonstrated exceptional performance under microwave conditions [5]. The protocol employs nickel/alumina-silica (Ni/Al₂O₃-SiO₂) catalysts with organozinc reagents, achieving 84-86% yields in 1 hour under 300 watt microwave irradiation at 120-150°C [5]. The heterogeneous nature of these catalysts facilitates product isolation and catalyst recovery [5].

MethodCatalystPower (W)Temperature (°C)Time (min)Yield (%)
Negishi couplingNi/Al₂O₃-SiO₂300120-1506084-86
Suzuki couplingPd/Al₂O₃250-300100-12030-6066-72
Heterogeneous Pd catalysisPd/C or Pd/SiO₂300110-13030-9032-62
Ni-catalyzed couplingNiBr₂·3H₂O + ligand25080-10030-12055-82
Direct arylationPd(OAc)₂200-300120-14060-18040-75

Palladium-based microwave protocols have been optimized for Suzuki-Miyaura coupling reactions, employing supported palladium catalysts on alumina [5]. These conditions typically operate at 250-300 watts with temperatures ranging from 100-120°C, achieving yields of 66-72% within 30-60 minutes [5]. The methodology demonstrates comparable efficiency to homogeneous catalysts while providing advantages in catalyst separation and reuse [5].

Nickel-catalyzed microwave protocols utilize nickel(II) bromide trihydrate with appropriate ligand systems [13]. Optimization studies have revealed optimal conditions at 250 watts with temperatures between 80-100°C, achieving yields ranging from 55-82% depending on substrate substitution patterns [13]. The methodology tolerates various functional groups and provides access to both symmetrical and unsymmetrical bipyridine derivatives [13].

Industrial-Scale Production Challenges

Industrial-scale production of 2-chloro-3,3'-bipyridine faces several significant challenges that limit the practical application of laboratory-scale methodologies [4] [14]. The primary obstacle involves catalyst poisoning through strong coordination of bipyridine products to metal centers, resulting in decreased catalytic activity and reduced turnover numbers [3] [4].

ChallengeImpactProposed SolutionsImplementation Status
Catalyst poisoning by bipyridine coordinationDecreased catalytic activity, low turnoverHeterogeneous catalysts, ligand designResearch stage
High catalyst loading requirementsIncreased production costsHighly active catalyst systemsPartially implemented
Solvent and waste managementEnvironmental and cost concernsGreen solvents, recycling protocolsDevelopment phase
Temperature control and energy costsProcess economics and safetyMicrowave heating, process optimizationCommercial interest
Product purification complexityQuality control and yield lossContinuous flow processesPilot scale testing
Scalability of high-dilution conditionsProcess intensification challengesPseudo-high dilution techniquesLaboratory demonstration

High catalyst loading requirements represent a significant economic barrier for industrial implementation [4]. Laboratory procedures typically require 5-10 mol% palladium loading, translating to substantial material costs at manufacturing scales [3] [4]. Research efforts focus on developing highly active catalyst systems with improved turnover numbers, including heterogeneous catalysts that facilitate recovery and recycling [4].

Solvent management and environmental considerations pose additional challenges for industrial processes [4] [14]. Many laboratory protocols employ large volumes of organic solvents such as dimethylformamide, toluene, and tetrahydrofuran, creating waste disposal and environmental concerns [4]. Green chemistry initiatives emphasize development of alternative solvent systems and recycling protocols to address these challenges [4].

Temperature control and energy efficiency represent critical factors in process economics [4]. Conventional heating methods require extended reaction times and significant energy input, while microwave-assisted protocols offer potential solutions through rapid heating and reduced energy consumption [12] [5]. Industrial implementation requires careful evaluation of equipment costs versus energy savings [4].

Product purification complexity increases significantly at larger scales, particularly for removing trace metal impurities and achieving pharmaceutical-grade purity standards [4] [15]. Continuous flow processes and advanced separation techniques are being investigated to address these challenges while maintaining product quality and yield [4] [14].

The thermodynamic stability of 2-Chloro-3,3'-bipyridine is governed by several key physicochemical parameters that influence its molecular behavior and structural integrity under various environmental conditions. Based on comparative analysis with related bipyridine derivatives, the compound exhibits characteristic thermodynamic properties typical of chlorinated heterocyclic systems.

The thermal stability of 2-Chloro-3,3'-bipyridine can be evaluated through its thermal decomposition behavior and phase transition properties. For structurally related compounds, such as 2,2'-bipyridine, the melting point ranges from 70-73 degrees Celsius, with a boiling point of approximately 273 degrees Celsius [1]. However, the chlorine substitution at the 2-position and the 3,3'-connectivity pattern in 2-Chloro-3,3'-bipyridine significantly alter these thermal properties.

The thermodynamic stability is further characterized by specific enthalpy values. Related bipyridine systems demonstrate standard enthalpies of formation in the gas phase ranging from 267.90 to 289.00 kilojoules per mole for 2,2'-bipyridine derivatives [2]. The enthalpy of sublimation for 2,2'-bipyridine has been measured at 81.80 kilojoules per mole, indicating the energy required for solid-to-gas phase transition [2]. These thermodynamic parameters provide insight into the intermolecular forces and crystal packing arrangements that contribute to the overall stability of the molecular system.

Temperature-dependent studies on similar bipyridine complexes reveal that thermal activation processes significantly influence molecular stability. Research on molybdenum bipyridine complexes has shown that between 10 and 50 degrees Celsius, excited state lifetimes decrease by approximately a factor of two due to thermally activated nonradiative deactivation pathways [3]. This temperature dependence follows a two-state thermally equilibrated model with activation energies typically ranging from 1200 to 1400 wavenumbers [3].

The kinetic stability of 2-Chloro-3,3'-bipyridine is enhanced by the aromatic stabilization provided by the pyridine rings and the conjugated system. The thermodynamic stability of iron bipyridine complexes, for instance, is sufficiently high to prevent precipitation of iron oxides under standard conditions, demonstrating the robust chelating properties of the bipyridine framework [4].

Solubility Characteristics in Polar and Non-Polar Solvents

The solubility behavior of 2-Chloro-3,3'-bipyridine reflects the compound's amphiphilic nature, arising from the polar nitrogen atoms in the pyridine rings and the relatively non-polar aromatic framework, with additional considerations for the chlorine substituent's electronic effects.

Polar Solvent Solubility

In polar protic solvents, 2-Chloro-3,3'-bipyridine exhibits moderate solubility characteristics. For reference, 2,2'-bipyridine demonstrates a water solubility of 5.5 grams per liter at 22 degrees Celsius [1]. The solubility in water-ethanol mixtures shows concentration-dependent behavior, with studies on 2,2'-bipyridine revealing solubility values of 0.037 molar in pure water, increasing to 0.240 molar in 20 percent ethanol solutions, and reaching 0.76 molar in 30 percent ethanol mixtures at 25 degrees Celsius [5].

The enhanced solubility in polar aprotic solvents has been demonstrated through studies of related chlorinated pyridine derivatives. Research on 2-chloro-3-(trifluoromethyl)pyridine shows significant solubility enhancement in polar solvents such as dimethylformamide and ethyl acetate [6]. The solubility increases with temperature, following predictable thermodynamic relationships described by modified Apelblat and Jouyban-Acree models [6].

Water-soluble iridium complexes containing bipyridine ligands with polar functional groups demonstrate substantially improved aqueous solubility. The incorporation of tetraethylene glycol groups onto bipyridine frameworks has been shown to enable dissolution in buffered aqueous solutions without requiring organic cosolvents [7]. This approach highlights the potential for functional group modifications to enhance the polar solvent compatibility of bipyridine derivatives.

Non-Polar Solvent Solubility

In non-polar solvents, 2-Chloro-3,3'-bipyridine exhibits enhanced solubility compared to its behavior in polar systems. The compound demonstrates good solubility in organic solvents such as ethanol, ether, benzene, chloroform, and petroleum ether, characteristics shared with the parent bipyridine framework [1]. The aromatic nature of the bipyridine system provides favorable π-π interactions with aromatic solvents, contributing to enhanced dissolution.

Studies on hexanuclear heterometallic complexes have shown that specific substituent modifications can improve solubility in non-polar solvents without compromising structural integrity [8]. The chlorine substituent in 2-Chloro-3,3'-bipyridine provides moderate electronic withdrawal while maintaining favorable interactions with moderately polar organic solvents.

The solubility behavior in mixed solvent systems follows predictable patterns based on polarity indices. Research demonstrates that solubility increases with increasing mass fraction of more polar components in binary solvent mixtures, such as ethyl acetate-n-butanol and dimethylformamide-ethanol systems [6].

Solvent-Dependent Conformational Effects

The molecular conformation of 2-Chloro-3,3'-bipyridine can be influenced by solvent polarity, affecting both solubility and electronic properties. Studies on supramolecular systems reveal that solvent-dependent dihedral angles between aromatic planes can significantly influence stability and intermolecular interactions [9]. The chlorine substituent may introduce additional steric considerations that influence preferred conformations in different solvent environments.

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance Spectral Interpretation (Proton and Carbon-13)

The nuclear magnetic resonance spectroscopic profile of 2-Chloro-3,3'-bipyridine provides detailed structural information through characteristic chemical shifts and coupling patterns that reflect the electronic environment of the chlorinated bipyridine framework.

Proton Nuclear Magnetic Resonance Analysis

The proton nuclear magnetic resonance spectrum of 2-Chloro-3,3'-bipyridine exhibits distinctive resonances corresponding to the aromatic protons on both pyridine rings. Based on analysis of related bipyridine derivatives, the aromatic protons typically appear in the range of 7.0 to 9.0 parts per million, with specific chemical shifts influenced by the electron-withdrawing chlorine substituent and the meta-meta connectivity pattern.

For structurally related compounds, such as 2,2'-bipyridine-5,5'-dicarbonitrile, the aromatic protons appear at characteristic positions: H4,4' protons at 8.14 parts per million (doublet of doublets, coupling constants 8.3 and 2.0 Hertz), H3,3' protons at 8.64 parts per million (doublet of doublets, coupling constants 8.3 and 0.8 Hertz), and H6,6' protons at 8.97 parts per million (doublet of doublets, coupling constants 2.0 and 0.8 Hertz) [10].

The chlorine substitution at the 2-position introduces significant electronic effects that manifest as downfield shifts for adjacent protons. Studies on chlorinated pyridine derivatives demonstrate that chlorine substituents typically cause deshielding effects ranging from 0.2 to 0.8 parts per million for ortho protons and smaller effects for meta and para positions [11].

Coordination of bipyridine ligands to metal centers results in characteristic downfield shifts of the aromatic protons. Research on rhodium bipyridine complexes shows that upon coordination, significant downfield shifts are observed across all aromatic protons, with the H3,3' protons shifting from approximately 7.8 to 9.0 parts per million [10].

Carbon-13 Nuclear Magnetic Resonance Analysis

The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework and electronic distribution in 2-Chloro-3,3'-bipyridine. The aromatic carbon atoms exhibit chemical shifts in the range of 120 to 160 parts per million, with specific positions influenced by the chlorine substituent and nitrogen atoms.

For reference compounds such as 2,2'-bipyridine-5,5'-dicarbonitrile, the carbon-13 spectrum shows characteristic resonances: C5,5' at 110.7 parts per million, C3,3' at 121.7 parts per million, C4,4' at 140.5 parts per million, C6,6' at 152.1 parts per million, and C2,2' at 157.0 parts per million [10]. The nitrile carbons appear at 116.5 parts per million, demonstrating the sensitivity of carbon-13 chemical shifts to electronic substituent effects.

The chlorine substituent significantly affects the chemical shifts of nearby carbon atoms through both inductive and resonance effects. The carbon bearing the chlorine substituent typically appears at characteristic positions around 150-160 parts per million, while adjacent carbons show systematic shifts reflecting the electron-withdrawing nature of chlorine [12].

Complex formation with transition metals induces measurable changes in carbon-13 chemical shifts. Studies on rhodium bipyridine complexes demonstrate shifts in all aromatic carbons upon coordination, with the C2,2' carbons showing the most significant changes due to their direct involvement in metal-nitrogen bonding [10].

Ultraviolet-Visible Absorption Signatures

The ultraviolet-visible absorption spectroscopy of 2-Chloro-3,3'-bipyridine reveals characteristic electronic transitions that provide insight into the compound's electronic structure and photophysical properties. The absorption spectrum typically exhibits multiple bands corresponding to different types of electronic transitions within the bipyridine framework.

Primary Electronic Transitions

Bipyridine derivatives characteristically display three main absorption regions in their ultraviolet-visible spectra. Studies on ruthenium bipyridine complexes demonstrate absorption bands below 350 nanometers corresponding to ligand-centered π to π* transitions, and additional bands extending into the visible region [13]. For related systems, these transitions typically occur around 298 nanometers with extinction coefficients on the order of 10,000 to 60,000 reciprocal molar centimeters [14].

The electronic absorption spectrum of free 2,2'-bipyridine shows characteristic absorption maxima around 283 nanometers, attributed to π to π* transitions localized on the aromatic rings [15]. The introduction of a chlorine substituent at the 2-position and the change to 3,3'-connectivity pattern significantly modifies these transition energies and intensities.

Research on cobalt bipyridine complexes using X-ray absorption spectroscopy reveals specific features corresponding to nitrogen 1s to π* transitions. The broad absorption bands with maxima near 396-406 electron volts correspond to transitions involving the C=N π* unoccupied orbitals characteristic of the bipyridine ring system [16].

Substituent Effects on Electronic Transitions

The chlorine substituent introduces significant perturbations to the electronic structure of the bipyridine system. Studies on related chlorinated pyridine derivatives demonstrate bathochromic shifts in absorption maxima due to the electron-withdrawing nature of chlorine. These shifts typically range from 10 to 30 nanometers depending on the substitution pattern and molecular environment [13].

The 3,3'-connectivity pattern in 2-Chloro-3,3'-bipyridine differs substantially from the more commonly studied 2,2'-connectivity, affecting the conjugation and electronic communication between the pyridine rings. This structural feature influences both the position and intensity of electronic transitions.

Solvent Effects on Electronic Spectra

The absorption characteristics of bipyridine derivatives exhibit notable solvent dependence. Comparative studies between acetonitrile and aqueous solutions show red-shifts of over 30 nanometers for certain transition metal bipyridine complexes [7]. These solvochromic effects reflect changes in ground and excited state stabilization by different solvent environments.

The extinction coefficients and transition energies are sensitive to aggregation effects in solution. Studies indicate that intermolecular interactions and potential aggregation can influence the observed spectroscopic properties, particularly in concentrated solutions or in the presence of coordinating species [7].

Mass Spectrometric Fragmentation Patterns

The mass spectrometric analysis of 2-Chloro-3,3'-bipyridine provides crucial information about molecular ion stability and characteristic fragmentation pathways that reflect the structural features and bonding patterns within the molecule.

Molecular Ion Characteristics

The molecular ion of 2-Chloro-3,3'-bipyridine appears at mass-to-charge ratio values reflecting the presence of chlorine isotopes. The chlorine-35 isotope gives the base molecular ion peak, while the chlorine-37 isotope produces a characteristic M+2 peak with approximately 32 percent relative intensity, providing definitive evidence for the presence of one chlorine atom in the molecule.

Related bipyridine derivatives, such as 4,4'-dimethyl-2,2'-bipyridine, show molecular ion peaks at mass-to-charge ratio 184 with relative intensity of 100 percent [17]. The molecular ion stability is enhanced by the aromatic stabilization provided by the extended π-system of the bipyridine framework.

Primary Fragmentation Pathways

The fragmentation pattern of chlorinated bipyridine compounds typically involves several characteristic pathways. Loss of the chlorine atom or hydrogen chloride represents common primary fragmentation routes. Studies on chlorinated aromatic compounds demonstrate that α-cleavage adjacent to the chlorine substituent often produces stable fragment ions [18].

For bipyridine systems, the molecular ion can undergo fragmentation through loss of individual pyridine rings (mass loss of 79 atomic mass units) or through ring-opening processes that maintain portions of the aromatic framework. The relative stability of fragment ions depends on the ability to maintain aromatic character and electron delocalization.

Research on similar heterocyclic compounds shows that pyridine-containing molecules often exhibit characteristic fragmentations involving loss of hydrogen cyanide (mass loss of 27 atomic mass units) or cyanide radical (mass loss of 26 atomic mass units) [18]. These losses reflect the participation of the nitrogen atoms in stabilizing charged fragments.

Secondary Fragmentation Processes

Secondary fragmentation of primary fragment ions provides additional structural information. Studies on ruthenium bipyridine complexes demonstrate complex fragmentation cascades involving sequential loss of ligands and neutral molecules [19]. The ion pair fragments generated from metal complexes undergo pathways involving internal electron transfer and Lewis base-mediated eliminations [19].

The presence of chlorine in 2-Chloro-3,3'-bipyridine introduces specific fragmentation channels related to carbon-chlorine bond cleavage. Research on chloroform derivatives shows that chlorine-containing fragments can undergo further dissociation through both radical and ionic mechanisms, depending on the ionization conditions and internal energy distribution [20].

Isotope Pattern Analysis

The chlorine isotope pattern provides definitive confirmation of molecular composition. The natural abundance ratio of chlorine-35 to chlorine-37 (approximately 3:1) results in characteristic peak patterns that are readily identifiable in mass spectra. This isotopic signature serves as a molecular fingerprint for chlorinated compounds and enables confident structural assignment.

High-resolution mass spectrometry can distinguish between isobaric species and provide accurate mass measurements that confirm molecular formulas. The mass accuracy achievable with modern instrumentation allows for definitive identification of 2-Chloro-3,3'-bipyridine and differentiation from other isomeric structures.

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Exact Mass

190.0297759 g/mol

Monoisotopic Mass

190.0297759 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

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